2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine
Description
Properties
IUPAC Name |
5-[(1-methylsulfonylpiperidin-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-22(19,20)18-6-2-3-10(9-18)7-12-16-13(17-21-12)11-8-14-4-5-15-11/h4-5,8,10H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUJPXLVDVRJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate acylhydrazine with a nitrile.
Attachment of the methanesulfonylpiperidine moiety: This step involves the reaction of piperidine with methanesulfonyl chloride to form the methanesulfonylpiperidine, which is then coupled with the oxadiazole ring.
Formation of the pyrazine ring: The final step involves the formation of the pyrazine ring, which can be achieved through various methods, including cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
Oxidation: Oxidation of the methanesulfonyl group can lead to the formation of sulfone derivatives.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.
Substitution: Substitution reactions on the pyrazine ring can lead to a variety of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structural features.
Medicine: It could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group could play a role in binding to these targets, while the oxadiazole and pyrazine rings could contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog Table
*Estimated based on molecular formulas.
Key Differences and Implications
Methanesulfonyl-Piperidine vs. Piperidine (CAS 93072-94-7) The target compound’s methanesulfonyl group increases polarity, improving aqueous solubility compared to the non-sulfonated analog. This modification may enhance blood-brain barrier penetration or reduce metabolic degradation.
Pyrazine vs. Phenyl Substituents
- Replacing phenyl with pyrazine introduces nitrogen atoms, enabling additional hydrogen bonding and π-stacking interactions. This could improve binding affinity to enzymes or receptors, such as kinases or phosphodiesterases .
Piperidine vs. Piperazine Piperazine’s two nitrogen atoms increase basicity (pKa ~9.8 vs. piperidine’s ~11.3), affecting ionization at physiological pH. The target compound’s piperidine may offer better membrane permeability in non-ionized forms.
- Azetidine’s smaller ring size introduces conformational strain but may improve target selectivity. The target’s piperidine likely provides greater stability and predictable geometry for receptor binding.
Biological Activity
The compound 2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and its mechanism of action, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a pyrazine ring substituted with an oxadiazole and a methanesulfonylpiperidine moiety. This unique structure is believed to contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds containing pyrazine and oxadiazole rings often exhibit a wide range of biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various pyrazine derivatives. For instance, a study published in Molecules highlighted that similar compounds demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .
Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | K562 | 20 |
| This compound | TBD |
Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.
Antimicrobial Activity
The pyrazine nucleus is known for its antimicrobial properties. A review on pyrazole derivatives indicated that many exhibit significant antibacterial and antifungal activities . The presence of the methanesulfonyl group in this compound may enhance its interaction with microbial targets.
Table 2: Antimicrobial Activity of Pyrazine Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| This compound | TBD |
The exact mechanism of action for This compound is still under investigation. However, it is hypothesized that the compound may inhibit specific protein kinases involved in cell cycle regulation and proliferation. Similar compounds have shown effectiveness in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cancer progression .
Case Studies
A case study involving a series of synthesized pyrazine derivatives demonstrated varying degrees of biological activity. The study utilized in vitro assays to assess cytotoxicity and enzyme inhibition profiles against cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
